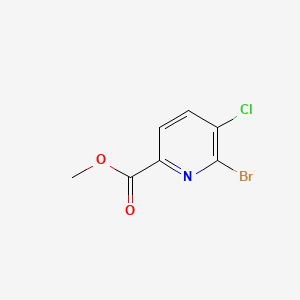
Methyl 6-bromo-5-chloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 6-bromo-5-chloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 6-bromo-5-chloropyridine-2-carboxylate is an aromatic heterocyclic compound notable for its significant biological activities, particularly in pharmaceutical applications. This article delves into its biological interactions, synthesis methods, and research findings, supported by data tables and case studies.
- Molecular Formula : C8H6BrClN2O2
- Molecular Weight : 251.49 g/mol
- Structure : The compound features a pyridine ring substituted with bromine and chlorine atoms, enhancing its electrophilicity and reactivity towards biological targets.
This compound exhibits biological activity primarily through its interactions with various enzymes and proteins. The halogen substituents on the pyridine ring facilitate covalent bonding with target biomolecules, leading to alterations in cellular functions such as:
- Enzymatic Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Cellular Signaling Pathways : It influences processes such as gene expression and cell differentiation, making it valuable in drug discovery.
Biological Activity Overview
Research indicates that compounds with similar structures can modulate biochemical pathways effectively. This compound has shown potential in various biological applications:
- Antimicrobial Activity : It may inhibit bacterial growth by targeting the methylerythritol phosphate (MEP) pathway, which is crucial for the biosynthesis of isoprenoids in many pathogenic bacteria.
- Anticancer Properties : Preliminary studies suggest it could affect cancer cell proliferation through specific enzyme interactions.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
Synthesis Methods
Several methods have been reported for synthesizing this compound, often focusing on regioselectivity and yield optimization. Key synthesis routes include:
- Nucleophilic Substitution Reactions : Utilizing sodium methoxide or other nucleophiles to introduce functional groups at specific positions on the pyridine ring.
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | 2-bromo-5-chloropyridine + methyl ester | DMF, reflux | 85% |
| Method B | Chlorinated pyridine + methanol | THF, room temperature | 67% |
Case Studies
-
Inhibition of DXPS Enzyme : A study highlighted the potential of this compound as an inhibitor of the DXPS enzyme within the MEP pathway, leading to significant antimicrobial effects against Gram-negative bacteria .
- Findings : The compound demonstrated a binding affinity that inhibited bacterial growth without affecting human cells, indicating its selective toxicity.
-
Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines, revealing that it could induce apoptosis in specific types of cancer cells through modulation of apoptotic pathways.
- Results : The study reported a decrease in cell viability by approximately 40% at a concentration of 10 µM after 48 hours of treatment.
Eigenschaften
IUPAC Name |
methyl 6-bromo-5-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCLCDRWEDVROS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













